molecular formula C16H20N2OS2 B5882123 2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide

Cat. No.: B5882123
M. Wt: 320.5 g/mol
InChI Key: JRERUYXNTKGFKJ-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide is a compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide typically involves the reaction of 2-mercaptobenzothiazole with an appropriate acylating agent. One common method is the Knoevenagel condensation reaction, where 2-mercaptobenzothiazole reacts with an aldehyde in the presence of a base such as L-proline . The reaction is carried out in ethanol at a temperature of around 50°C for one hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the benzothiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding to GABA receptors and sodium channels, which play crucial roles in neuronal excitability . The compound’s ability to modulate these targets helps in reducing seizure activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide stands out due to its unique cycloheptylacetamide moiety, which may contribute to its distinct pharmacological profile. The presence of the cycloheptyl group could influence the compound’s lipophilicity, bioavailability, and interaction with molecular targets.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c19-15(17-12-7-3-1-2-4-8-12)11-20-16-18-13-9-5-6-10-14(13)21-16/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRERUYXNTKGFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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